molecular formula C16H15N3O3 B7886285 4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid

4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid

Cat. No.: B7886285
M. Wt: 297.31 g/mol
InChI Key: XSWKAJMXRFWDHU-UHFFFAOYSA-N
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Description

4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid is a chemical compound known for its unique structure and properties. This compound belongs to the class of benzotriazole derivatives, which are widely recognized for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The benzotriazole moiety in its structure imparts significant stability and reactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid typically involves the reaction of 2H-1,2,3-benzotriazole with appropriate benzoic acid derivatives. One common method includes the nucleophilic substitution reaction where the benzotriazole moiety is introduced to the benzoic acid framework through a propoxy linker. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with these targets, leading to modulation of their activity. This compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2H-1,2,3-benzotriazol-2-yl)propoxy]benzoic acid stands out due to its specific structure that combines the benzotriazole moiety with a benzoic acid framework through a propoxy linker. This unique structure imparts distinct physicochemical properties, making it versatile for various applications in research and industry .

Properties

IUPAC Name

4-[3-(benzotriazol-2-yl)propoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(21)12-6-8-13(9-7-12)22-11-3-10-19-17-14-4-1-2-5-15(14)18-19/h1-2,4-9H,3,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWKAJMXRFWDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(N=C2C=C1)CCCOC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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